molecular formula C11H9FINO2 B15061934 methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate

methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate

Cat. No.: B15061934
M. Wt: 333.10 g/mol
InChI Key: IHNZEZVLLCIVPT-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate: is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This particular compound features a fluorine atom at the 5-position, an iodine atom at the 3-position, and a methyl group at the 1-position of the indole ring, with a carboxylate ester group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent steps include:

    Fluorination: Introduction of the fluorine atom at the 5-position using a fluorinating agent such as Selectfluor.

    Iodination: Introduction of the iodine atom at the 3-position using an iodinating reagent like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Methylation: Methylation of the nitrogen atom at the 1-position using methyl iodide (CH3I) in the presence of a base.

    Esterification: Formation of the carboxylate ester group at the 6-position using a carboxylic acid derivative and an alcohol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 3-position can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Sonogashira coupling to form biaryl or alkyne derivatives.

Common Reagents and Conditions

    Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)

    Iodination: Iodine monochloride (ICl), N-iodosuccinimide (NIS)

    Methylation: Methyl iodide (CH3I), dimethyl sulfate (DMS)

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), solvents like tetrahydrofuran (THF)

Major Products

    Substitution Products: Various nucleophiles can replace the iodine atom, leading to a wide range of substituted indole derivatives.

    Oxidation Products: Oxidized forms of the indole ring or the ester group.

    Coupling Products: Biaryl or alkyne-linked indole derivatives.

Scientific Research Applications

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine and iodine atoms can enhance binding affinity and specificity to these targets, leading to desired biological effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-fluoro-1H-indole-6-carboxylate: Lacks the iodine and methyl groups, which may result in different chemical and biological properties.

    Methyl 3-iodo-1H-indole-6-carboxylate:

    Methyl 1-methyl-1H-indole-6-carboxylate: Lacks the fluorine and iodine atoms, which can influence its chemical behavior and biological activity.

Uniqueness

Methyl 5-fluoro-3-iodo-1-methyl-1H-indole-6-carboxylate is unique due to the presence of both fluorine and iodine atoms, which can significantly impact its reactivity and interactions with biological targets. These modifications can enhance its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C11H9FINO2

Molecular Weight

333.10 g/mol

IUPAC Name

methyl 5-fluoro-3-iodo-1-methylindole-6-carboxylate

InChI

InChI=1S/C11H9FINO2/c1-14-5-9(13)7-3-8(12)6(4-10(7)14)11(15)16-2/h3-5H,1-2H3

InChI Key

IHNZEZVLLCIVPT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC(=C(C=C21)C(=O)OC)F)I

Origin of Product

United States

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